molecular formula C13H14F5N B12607528 2-(Pentafluoroethyl)-2-phenylpiperidine CAS No. 887361-05-9

2-(Pentafluoroethyl)-2-phenylpiperidine

Cat. No.: B12607528
CAS No.: 887361-05-9
M. Wt: 279.25 g/mol
InChI Key: WWLRITZRPVWXPB-UHFFFAOYSA-N
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Description

2-(Pentafluoroethyl)-2-phenylpiperidine is a fluorinated organic compound that has garnered interest in various fields of research due to its unique chemical properties. The presence of the pentafluoroethyl group imparts distinct characteristics to the molecule, making it valuable in medicinal chemistry, materials science, and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluoroethyl)-2-phenylpiperidine typically involves the introduction of the pentafluoroethyl group into a piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-phenylpiperidine, is reacted with a pentafluoroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluoroethyl)-2-phenylpiperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Pentafluoroethyl)-2-phenylpiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pentafluoroethyl)-2-phenylpiperidine involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where improved membrane permeability can enhance the bioavailability of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pentafluoroethyl)-2-phenylpiperidine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various research and industrial applications .

Properties

CAS No.

887361-05-9

Molecular Formula

C13H14F5N

Molecular Weight

279.25 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)-2-phenylpiperidine

InChI

InChI=1S/C13H14F5N/c14-12(15,13(16,17)18)11(8-4-5-9-19-11)10-6-2-1-3-7-10/h1-3,6-7,19H,4-5,8-9H2

InChI Key

WWLRITZRPVWXPB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)(C2=CC=CC=C2)C(C(F)(F)F)(F)F

Origin of Product

United States

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